molecular formula C20H17N3O4 B2752766 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1358417-04-5

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No. B2752766
CAS RN: 1358417-04-5
M. Wt: 363.373
InChI Key: DSZFHLAEEKPYOW-UHFFFAOYSA-N
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Description

3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is commonly referred to as DMQX or Quinoxalinedione, and it is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in various physiological processes.

Scientific Research Applications

Antitumor Activity and Molecular Docking

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the specified compound, were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some being more potent than the positive control 5-FU. Molecular docking studies of these compounds into the ATP binding site of EGFR-TK showed a similar binding mode to erlotinib, indicating their potential mechanism of action through the inhibition of B-RAF kinase, which could inhibit the growth of melanoma cell lines (Ibrahim A. Al-Suwaidan et al., 2016).

Electrochemical Oxidation and Synthesis Challenges

Research on the electrochemical oxidation of aromatic ethers related to the specified compound highlights the challenges and outcomes of synthesizing complex organic molecules. It was found that cyclization of certain precursors does not yield the expected products but instead gives dibenzo[b,f]cycloheptane derivatives. These findings emphasize the complexity and unpredictability of chemical reactions involved in synthesizing compounds with specific structural features (M. Carmody et al., 1980).

Pharmacokinetics and Metabolic Pathways

HM-30181, a compound with structural similarities, was studied to identify its metabolic pathway in rats. The study revealed the formation of four metabolites through processes such as O-demethylation and hydroxylation. These insights into the metabolic transformation of complex organic molecules are crucial for understanding their pharmacokinetics and potential therapeutic applications (I. Paek et al., 2006).

Antimicrobial and Anti-Proliferative Activities

Another study focused on the synthesis of N-Mannich bases of 1,3,4-oxadiazole, exhibiting significant antimicrobial and anti-proliferative activities. These compounds showed broad-spectrum antibacterial activities and potent activity against various cancer cell lines, highlighting the potential of structurally similar compounds in developing new antimicrobial and anticancer therapies (L. H. Al-Wahaibi et al., 2021).

properties

IUPAC Name

3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-7-16-14(8-11)18(24)15(10-21-16)20-22-19(23-27-20)13-6-5-12(25-2)9-17(13)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZFHLAEEKPYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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